molecular formula C24H19N7S B10872845 3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole

3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B10872845
M. Wt: 437.5 g/mol
InChI Key: DTSZELSDVROXDV-UHFFFAOYSA-N
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Description

1H-1,2,3-Benzotriazol-1-ylmethyl (5-phenethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The unique structure of this compound, which includes both benzotriazole and triazinoindole moieties, imparts it with distinctive chemical and physical properties.

Preparation Methods

The synthesis of 1H-1,2,3-benzotriazol-1-ylmethyl (5-phenethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1H-1,2,3-Benzotriazol-1-ylmethyl (5-phenethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1H-1,2,3-benzotriazol-1-ylmethyl (5-phenethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects . The triazinoindole moiety may also contribute to the compound’s activity by interacting with different molecular targets.

Comparison with Similar Compounds

Similar compounds to 1H-1,2,3-benzotriazol-1-ylmethyl (5-phenethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide include other benzotriazole derivatives and triazinoindole derivatives. Some examples are:

The uniqueness of 1H-1,2,3-benzotriazol-1-ylmethyl (5-phenethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide lies in its combined benzotriazole and triazinoindole structure, which imparts it with distinctive properties and a wide range of applications.

Properties

Molecular Formula

C24H19N7S

Molecular Weight

437.5 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethylsulfanyl)-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C24H19N7S/c1-2-8-17(9-3-1)14-15-30-20-12-6-4-10-18(20)22-23(30)25-24(28-27-22)32-16-31-21-13-7-5-11-19(21)26-29-31/h1-13H,14-16H2

InChI Key

DTSZELSDVROXDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCN5C6=CC=CC=C6N=N5

Origin of Product

United States

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